molecular formula C23H29N3O5S B2721304 2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 887199-29-3

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide

Katalognummer B2721304
CAS-Nummer: 887199-29-3
Molekulargewicht: 459.56
InChI-Schlüssel: JTRYSLBVWKLHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . The synthesis involved reacting certain compounds under basic conditions, followed by the removal of the tert-butoxycarbonyl group and reductive amination .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, a compound with a morpholine ring and a benzene ring linked to each other through a CC or a CN bond was described .


Chemical Reactions Analysis

In the course of exploring novel ALK inhibitors, 1,3,5-triazine derivatives were discovered . The chemical reactions involved in the synthesis of these compounds were described in detail .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the empirical formula and molecular weight of a similar compound were provided .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivative Formation

Research has explored the synthesis of various derivatives related to 2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide, demonstrating the compound's versatility in forming structurally diverse molecules. For instance, the reactions of benzo[b]thiophen dioxides with morpholine and piperidine have been studied to form amides and enamines, showcasing the compound's ability to undergo ring opening and cleavage under specific conditions (Buggle, McManus, & O'sullivan, 1978). Additionally, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, highlights the compound's potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological and Biological Properties

The compound and its derivatives have been investigated for their pharmacological properties, including antimicrobial activities and potential for drug development. A study on the antimicrobial activities of some new 1,2,4-triazole derivatives showcases the compound's utility in developing agents with good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Moreover, research into the synthesis of Gefitinib, a chemotherapeutic agent, demonstrates the compound's role in the development of cancer treatments (Jin, Chen, Zou, Shi, & Ren, 2005).

Potential for Topical Drug Delivery

Studies have also focused on the development of prodrugs for topical drug delivery, emphasizing the compound's applicability in enhancing drug solubility and permeation through the skin. For example, research on morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of Naproxen highlights the innovative approaches to improving topical drug delivery (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).

Wirkmechanismus

The mechanism of action of similar compounds has been studied. For instance, ASP3026 was identified as a potent and selective ALK inhibitor . ALK is a validated therapeutic target for treating EML4-ALK positive non-small cell lung cancer (NSCLC) .

Zukünftige Richtungen

The future directions of research involving similar compounds have been discussed. For example, ALK is a validated therapeutic target for treating EML4-ALK positive NSCLC, suggesting that the development of novel ALK inhibitors could be a promising direction for future research .

Eigenschaften

IUPAC Name

2-methoxy-N-(4-morpholin-4-ylphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-30-22-10-9-20(32(28,29)26-11-3-2-4-12-26)17-21(22)23(27)24-18-5-7-19(8-6-18)25-13-15-31-16-14-25/h5-10,17H,2-4,11-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRYSLBVWKLHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-(morpholin-4-yl)phenyl]-5-(piperidin-1-ylsulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.